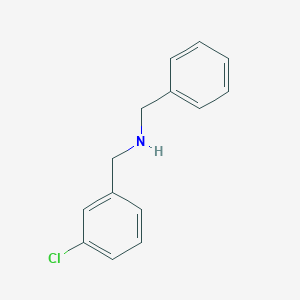
N-Benzyl(3-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Benzyl(3-chlorophenyl)methanamine” is a chemical compound with the molecular formula C14H14ClN . It has been used in various chemical reactions .
Synthesis Analysis
The synthesis of “N-Benzyl(3-chlorophenyl)methanamine” involves various chemical reactions. For instance, it has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . It also undergoes reductive amination during dihydroquinolone synthesis .
Molecular Structure Analysis
The molecular structure of “N-Benzyl(3-chlorophenyl)methanamine” consists of a benzyl group (C6H5CH2-) and a 3-chlorophenyl group (C6H4Cl) attached to a methanamine (CH3NH2) group .
Chemical Reactions Analysis
“N-Benzyl(3-chlorophenyl)methanamine” participates in various chemical reactions. For example, it has been used in the synthesis of N-(3-chlorobenzyl)toluene-p-sulphonamide . More detailed information about its chemical reactions can be found in the relevant literature .
Physical And Chemical Properties Analysis
“N-Benzyl(3-chlorophenyl)methanamine” has a molecular weight of 231.72 g/mol. More detailed physical and chemical properties such as density, boiling point, etc., are not explicitly mentioned in the search results .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, including compounds related to N-Benzyl(3-chlorophenyl)methanamine, are widely recognized for their environmental persistence and potential toxicity. The degradation of chlorinated phenols through advanced reduction processes, involving zero valent iron and bimetallic systems, has been a significant area of research. These methods demonstrate efficient dechlorination and offer potential for remediation strategies in water treatment technologies (Gunawardana, Singhal, & Swedlund, 2011).
Supramolecular Chemistry Applications
The design and utilization of benzene-1,3,5-tricarboxamide derivatives, a class of compounds related to N-Benzyl(3-chlorophenyl)methanamine, have opened new avenues in supramolecular chemistry. These compounds exhibit unique self-assembly properties, forming one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This behavior has implications for nanotechnology, polymer processing, and biomedical applications, showcasing the versatile role of this structural motif in developing new material science and engineering solutions (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Applications
The scaffold of benzofuran, which shares structural similarities with N-Benzyl(3-chlorophenyl)methanamine, has emerged as a promising pharmacophore in the search for new antimicrobial agents. Benzofuran derivatives exhibit a broad spectrum of biological activities, making them suitable candidates for developing novel antimicrobial compounds. These compounds have been found effective against various bacterial and fungal pathogens, highlighting their potential in addressing the global challenge of antibiotic resistance (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANNDMRRFEMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406006 |
Source


|
| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl(3-chlorophenyl)methanamine | |
CAS RN |
501033-40-5 |
Source


|
| Record name | N-BENZYL(3-CHLOROPHENYL)METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

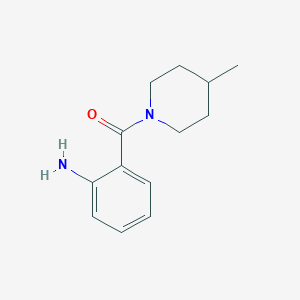
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
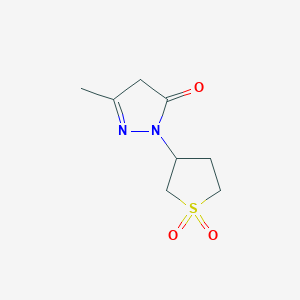
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
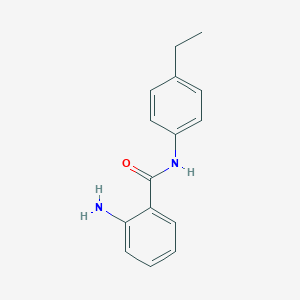
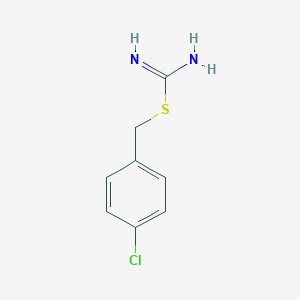
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
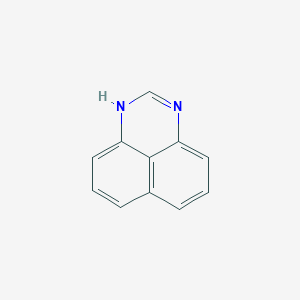
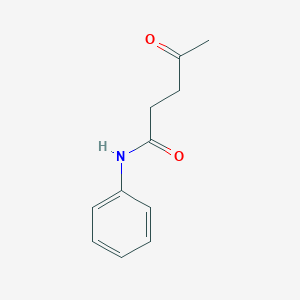
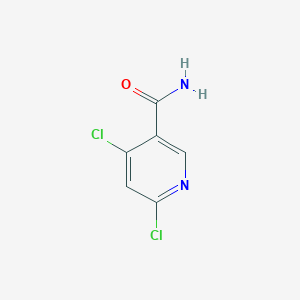
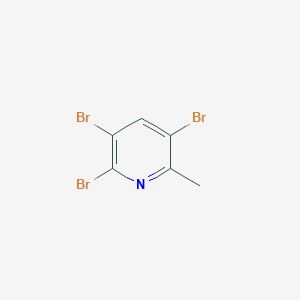
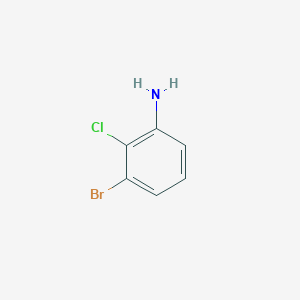
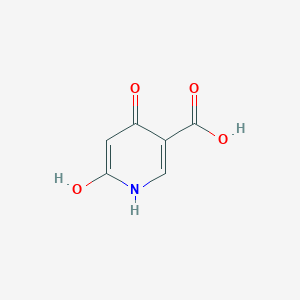
![3,3'-Bibenzo[b]thiophene](/img/structure/B183720.png)